

2-(Phenylthio)Pyridine-3-Carbonyl Chloride CAS number and identifiers

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Compound of Interest

Compound Name:	2-(Phenylthio)Pyridine-3-Carbonyl Chloride
CAS No.:	165249-92-3
Cat. No.:	B065050

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Technical Monograph: 2-(Phenylthio)Pyridine-3-Carbonyl Chloride

Chemical Identity & Specifications

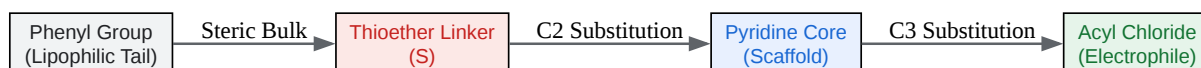
2-(Phenylthio)pyridine-3-carbonyl chloride is a high-value electrophilic intermediate used primarily in the synthesis of bioactive pyridine scaffolds.[1] Its structural core—a pyridine ring substituted at the C2 position with a bulky, lipophilic phenylthio group and at the C3 position with a reactive acyl chloride—makes it a critical building block for kinase inhibitors and GPCR ligands where steric and electronic modulation of the "hinge-binding" pyridine nitrogen is required.[1]

Core Identifiers

Parameter	Specification
CAS Number	165249-92-3
IUPAC Name	2-(Phenylsulfanyl)pyridine-3-carbonyl chloride
Molecular Formula	C ₁₂ H ₈ ClNOS
Molecular Weight	249.72 g/mol
SMILES	ClC(=O)c1cccnc1Sc2ccccc2
Appearance	Off-white to yellow crystalline solid (hydrolysis prone)
Solubility	Soluble in DCM, THF, Toluene; Reacts with water/alcohols

Structural Visualization

The following diagram illustrates the connectivity and functional zoning of the molecule, highlighting the electrophilic center (acyl chloride) and the lipophilic domain (phenylthio).[1]



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Figure 1: Structural connectivity of **2-(Phenylthio)pyridine-3-carbonyl chloride**, delineating the reactive pharmacophore generation point (Green) from the binding affinity modulator (Red). [1]

Synthetic Utility & Mechanism

Why This Scaffold?

In medicinal chemistry, the 2-(phenylthio)pyridine moiety serves two distinct purposes:

- **Electronic Modulation:** The sulfur atom acts as an electron donor to the pyridine ring, modulating the basicity of the ring nitrogen.[1] This is crucial for fine-tuning hydrogen bond

acceptor capabilities in enzyme active sites.[1]

- Steric Occlusion: The phenyl group, linked via sulfur, adopts a twisted conformation relative to the pyridine plane, providing a hydrophobic "cap" that can occupy deep hydrophobic pockets in target proteins (e.g., the back-pocket of kinases).

Reactivity Profile

The C3-acyl chloride is highly activated due to the electron-withdrawing nature of the pyridine ring (an electron-deficient heterocycle).[1] Consequently, this reagent is significantly more reactive toward nucleophiles (amines, alcohols) than comparable benzoyl chlorides.[1]

- Risk: Rapid hydrolysis to the parent acid (CAS 35620-72-5) upon exposure to atmospheric moisture.[1]
- Strategy: It must be generated in situ or stored under strictly anhydrous conditions (Ar/N₂).[1]

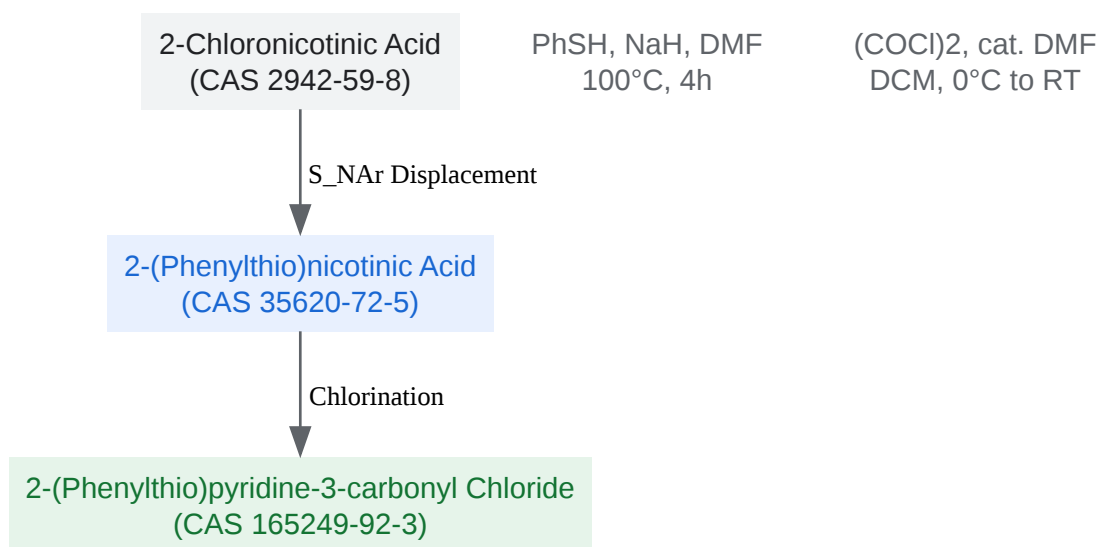
Preparation Protocol

Objective: Synthesis of **2-(Phenylthio)pyridine-3-carbonyl chloride** (CAS 165249-92-3) from 2-chloronicotinic acid.[1]

Reaction Pathway

The synthesis is a two-step sequence:

- S_NAr Displacement: Nucleophilic aromatic substitution of chloride by thiophenol.[1]
- Deoxychlorination: Conversion of the carboxylic acid to the acid chloride.[1]



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Figure 2: Synthetic route from commercially available 2-chloronicotinic acid.[1][2]

Detailed Methodology

Note: This protocol prioritizes the Oxalyl Chloride method over Thionyl Chloride to prevent thermal oxidation of the thioether linkage.

Step 1: Synthesis of the Precursor Acid

- Charge: To a flame-dried flask under Argon, add 2-chloronicotinic acid (1.0 eq) and anhydrous DMF (10 V).
- Base Addition: Cool to 0°C. Add NaH (60% dispersion, 2.2 eq) portion-wise. Evolution of H₂ gas will occur.[1] Stir for 30 min.
- Nucleophile: Add Thiophenol (1.1 eq) dropwise.[1]
- Reaction: Heat to 100°C for 4–6 hours. Monitor by LCMS (Expect M+H ≈ 232).[1]
- Workup: Cool to RT. Pour into ice water. Acidify to pH 3–4 with 1N HCl. The solid 2-(phenylthio)nicotinic acid precipitates.[1] Filter, wash with water, and dry in vacuo.[1]

Step 2: Generation of the Acid Chloride (CAS 165249-92-3)[1]

- Suspension: Suspend the dried acid (from Step 1) in anhydrous DCM (dichloromethane) (10 V).
- Catalyst: Add a catalytic amount of anhydrous DMF (2–3 drops).
- Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.2 eq) dropwise over 20 minutes.
 - Observation: Vigorous bubbling (CO/CO₂ release) indicates initiation.[1]
- Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear.
- Isolation: Concentrate in vacuo to remove DCM and excess oxalyl chloride.[1]
 - Critical: Do not use methanol/water for cleaning glassware until the product is fully transferred, as it reacts violently.[1]
- Yield: The resulting yellow solid/oil is the crude acid chloride, typically used immediately in the next step without further purification to maintain >95% active electrophile content.[1]

Applications in Drug Discovery

This reagent is predominantly used to synthesize Nicotinamides, a privileged scaffold in oncology and immunology.[1]

Key Reaction: Amide Coupling

The acid chloride reacts with primary or secondary amines to form stable amide bonds.[1]

Protocol:

- Dissolve amine (1.0 eq) and tertiary amine base (DIPEA/TEA, 1.5 eq) in DCM or THF.[1]
- Cool to 0°C.
- Add solution of **2-(phenylthio)pyridine-3-carbonyl chloride** (1.0 eq) in DCM dropwise.
- Stir 1h. Quench with NaHCO₃.

Therapeutic Relevance:

- Kinase Inhibition: The pyridine nitrogen often functions as the "hinge binder" (acceptor), while the amide NH acts as a donor.[1] The phenylthio group occupies the "gatekeeper" or hydrophobic back-pocket regions.[1]
- Twin Drugs: Used to link pyridine pharmacophores with other moieties (e.g., aspirin derivatives) to create multi-target ligands [1].[1]

Handling, Stability & Safety

Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[1][3]

Hazard Class	Precaution
Moisture Sensitivity	High. Hydrolyzes to HCl and parent acid immediately upon contact with moist air.[1] Store under Nitrogen/Argon.[1]
Corrosivity	Wear butyl rubber gloves, face shield, and lab coat. Handle only in a fume hood.
Incompatibility	Water, Alcohols, Strong Bases, Oxidizing agents (may oxidize sulfur to sulfoxide/sulfone).
Storage	< 4°C (Refrigerator), tightly sealed, inert atmosphere.[1]

Self-Validating Quench Protocol: To safely dispose of excess acid chloride:

- Dilute with DCM.[1]
- Slowly add to a stirred mixture of ice and saturated NaHCO₃.
- Verify pH is neutral (7–8) before disposal.[1]

References

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